molecular formula C13H21BrOSi B132665 ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane CAS No. 87736-74-1

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No. B132665
CAS RN: 87736-74-1
M. Wt: 301.29 g/mol
InChI Key: OURCJXVOBHLREF-UHFFFAOYSA-N
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Description

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the CAS Number: 87736-74-1 . It has a molecular weight of 301.3 and its IUPAC name is [ (4-bromobenzyl)oxy] (tert-butyl)dimethylsilane . The compound is typically a colorless to yellow liquid .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, tert-Butyl (4-iodobutoxy)dimethylsilane is an iodoorganosilane that can be synthesized from tert-butyl (chloro)dimethylsilane .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H21BrOSi/c1-13 (2,3)16 (4,5)15-10-11-6-8-12 (14)9-7-11/h6-9H,10H2,1-5H3 .

Scientific Research Applications

  • Photolabile Carbene Generating Label :

    • Nassal (1983) described a method to synthesize a photolabile carbene-generating label, starting from 4-bromobenzyl tert-butyldimethylsilyl ether, among other compounds. This compound is used to create photoaffinity labels for biochemically interesting agents (Nassal, 1983).
  • Nucleophilic Reagent for Bivalent Sulfur Protection :

    • Dong, Clive, and Gao (2015) discussed [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing a protected bivalent sulfur. This is complementary to electrophilic reagents and is prepared from tert-butyl(chloromethoxy)dimethylsilane (Dong, Clive, & Gao, 2015).
  • Formation of Butatriene Derivatives :

    • Maas et al. (1994) investigated the palladium(II)-catalyzed decomposition of a (1-diazo-2-oxoalkyl)silane, leading to the formation of butatriene derivatives and siloxyalkene. This showcases the compound's role in complex organic reactions (Maas, Fronda, Mayer, & Brückmann, 1994).
  • Stabilisation in Smectic Phases :

  • Palladium Catalyzed Cascade Cross-Couplings :

    • Demircan (2014) explored palladium-catalyzed intra-intermolecular cascade cross couplings involving bicyclopropylidene, using compounds like tert-butyldimethylsilane. This highlights its application in catalysis and complex organic synthesis (Demircan, 2014).

properties

IUPAC Name

(4-bromophenyl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCJXVOBHLREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446206
Record name 4-bromobenzyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

CAS RN

87736-74-1
Record name 4-bromobenzyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a dimethylformamide (30 mL) solution of (4-bromophenyl)methanol (3.00 g), imidazole (2.18 g) and tert-butyldimethylsilyl chloride (2.89 g) were added in this order. The reaction solution was stirred at room temperature for one hour. To the reaction solution, water (10 mL) was added and the aqueous layer was extracted twice with ethyl acetate (50 mL). The combined organic layer was washed in turn with 1N hydrochloric acid (10 mL) and saturated sodium chloride solution (10 mL) and then dried over anhydrous magnesium sulfate. After removing the anhydrous magnesium sulfate by filtration, the filtrate was concentrated. The residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0→9:1) to obtain the title compound (3.77 g) having the following physical properties.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 26.28 g (0.141 mol) of 4-bromobenzyl alcohol and 19.1 g (0.28 mol) of imidazole in 100 mL of methylene chloride was treated dropwise with a solution of 21.18 g (0.14 mol) of t-butyldimethylsilyl chloride in 50 mL of methylene chloride. The reaction mixture was stirred at room temperature for 30 minutes then transferred to a separatory funnel and washed with water, 1N hydrochloric acid, saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride. The organic layer was removed, dried over magnesium sulfate, filtered and solvents removed under vacuum giving 41 g of the product as a colorless, viscous oil. 1H NMR (200 MHz, CDCl3): 0.09 (s, 6H), 0.93 (s, 9H), 4.67 (s, 2H), 7.18 (d, 8 Hz, 2H), 7.43 (d, 8 Hz, 2H).
Quantity
26.28 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
21.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromobenzyl alcohol (50.00 g, 267.3 mmol), tert-butyldimethylsilyl chloride (52.38 g, 347.5 mmol), and imidazole (23.66 g, 347.5 mmol) were dissolved in anhydrous DMF (300 mL). This solution was allowed to stir at room temperature overnight and then poured into ice-water (600 mL). The organic layer was separated off and washed with saturated aqueous sodium bicarbonate (2×200 mL) and water (2×200 mL). We obtained colorless oil (71.9 g, 88%): 1H NMR (CDCl3): δ 0.10 (s, (CH3)2Si), 0.94 (s, (CH3)3C), 4.7 (s, CH2O), 7.20 (d, J=7.8 Hz, C6H4), 7.45 (d, J=7.8 Hz, C6H4); 13C NMR (CDCl3): δ.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52.38 g
Type
reactant
Reaction Step One
Quantity
23.66 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Yield
88%

Synthesis routes and methods IV

Procedure details

To a mixture of 4-bromobenzyl alcohol (18.0 g, 96.2 mmol) and imidazole (7.86 g, 115 mmol) in N,N-dimethylformamide (200 ml) was added tert-butyl dimethylchlorosilane (17.4 g, 115 mmol) at room temperature. The mixture was stirred for 5 hours. The mixture was poured into water, and extracted with ethyl acetate. The organic layer was washed with water (three times), dried over sodium sulfate, and concentrated in vacuo. The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=95/5) to afford (4-bromobenzyloxy) (tert-butyl)dimethylsilane as a colorless oil (27.7 g, 91.8 mmol, 92%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

tert-Butyldimethylsilyl chloride (2.42 g, 16 mmol) was added to a mixture of (4-bromophenyl)methanol (2.0 g, 107 mmol) and imidazole (1.09 g, 16 mmol) in DMF (30 mL) and the resultant mixture was stirred at ambient temperature for 72 h. The mixture was concentrated to one third of the original volume then diluted with water (50 mL) and extracted with diethyl ether (3×50 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The resultant residue was purified by chromatography (silica, 50 g column, Si-SPE, 0-5% diethyl ether in pentane) to afford the title compound as a colourless oil (3.21 g, 100%). NMR (CDCl3, 400 MHz): 7.45-7.42 (m, 2H); 7.21-7.17 (m, 2H); 4.68 (s, 2H); 0.93 (s, 9H); 0.09 (s, 6H).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
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((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
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((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
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((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
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((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
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((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

Citations

For This Compound
10
Citations
MK Lakshman, FA Tine, TA Khandaker, V Basava… - Synlett, 2017 - thieme-connect.com
TBDMS (t-BuMe 2 Si, tert-butyldimethylsilyl) ethers of a variety of phenols have been deprotected with KHF 2 in MeOH, at room temperature. Carboxylic ester and labile phenolic acetate …
Number of citations: 11 www.thieme-connect.com
EJ Rayment, N Summerhill… - The Journal of Organic …, 2012 - ACS Publications
Rapid, efficient methods have been developed to prepare phenols from the oxidation of arylhydrosilanes. The effects of arene substituents and fluoride promoters on this process show …
Number of citations: 63 pubs.acs.org
X Cheng, R Hübner, V von Kiedrowski, G Fricker… - Pharmaceuticals, 2021 - mdpi.com
Combining two peptides addressing two different receptors to a heterobivalent peptidic ligand (HBPL) is thought to enable an improved tumor-targeting sensitivity and thus tumor …
Number of citations: 8 www.mdpi.com
B Sameem - 2022 - scholar.archive.org
The benzophenone (BP) structure, with its unique biaryl twist, has been shown to be an important bioactive functionality and prevalent motif in natural products. In this work, the …
Number of citations: 2 scholar.archive.org
CL Jones - 2019 - search.proquest.com
Proteins undergo constant proteolytic degradation to regulate intracellular processes and maintain biological homeostasis. One of the main intracellular proteolytic pathways involves …
Number of citations: 0 search.proquest.com
T Günther - 2021 - mediatum.ub.tum.de
Throughout this work, different antagonists targeting the Gastrin-releasing peptide receptor (GRPR) were developed. These ligands enable an improved diagnosis and targeted …
Number of citations: 2 mediatum.ub.tum.de
AJ Wurzer - 2020 - mediatum.ub.tum.de
In this work, different radiohybrid ligands targeting the prostate-specific membrane antigen (PSMA) were developed. These ligands can be used for diagnosis and endoradiotherapy of …
Number of citations: 2 mediatum.ub.tum.de
JKY Chin - 2014 - escholarship.mcgill.ca
The first half of this thesis deals with the direct one-step labeling of cysteine residues on peptides with [11C] methyl triflate. This has been accomplished by demonstrating the feasibility …
Number of citations: 1 escholarship.mcgill.ca
D Di Carlo - 2023 - mediatum.ub.tum.de
In this dissertation, a series of 18 F-labeled prostate-specific membrane antigen-(PSMA-) and folate receptor-(FR-) targeting ligands exploiting the Silicon-based Fluoride Acceptor …
Number of citations: 0 mediatum.ub.tum.de
ML Konrad - 2021 - mediatum.ub.tum.de
In this work, new CXCR4-targeted ligands were prepared, based on a highly affine cyclic pentapeptide. The ligands can be radiolabeled with Tc-99m, F-18, Ga-68, Lu-177, etc. and are …
Number of citations: 0 mediatum.ub.tum.de

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